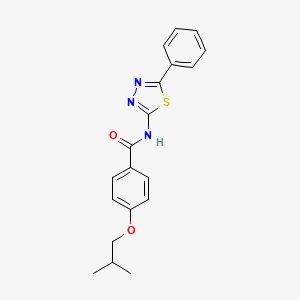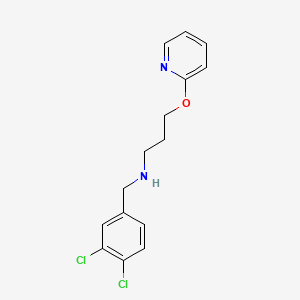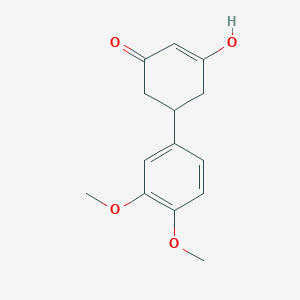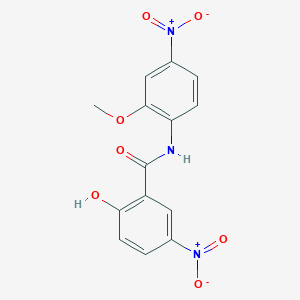
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methylpropoxy group and a 5-phenyl-1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of 5-phenyl-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with benzoic acid derivatives under acidic conditions.
Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling 5-phenyl-1,3,4-thiadiazole with 4-(2-methylpropoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and thiadiazole rings.
Reduction: Reduced forms of the benzamide and thiadiazole rings.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzoic acid
- 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzylamine
- 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzyl alcohol
Uniqueness
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiadiazole ring and a 2-methylpropoxy group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)12-24-16-10-8-14(9-11-16)17(23)20-19-22-21-18(25-19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
InChI Key |
XJLRGDXITJXRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)
![11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479760.png)

![Ethyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479776.png)

![N-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B12479790.png)
![Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12479794.png)
![3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12479795.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12479797.png)

![4-({[4-(Benzyloxy)-3-chlorobenzyl]amino}methyl)benzoic acid](/img/structure/B12479811.png)

![N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine](/img/structure/B12479829.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12479841.png)
